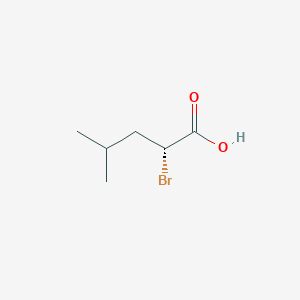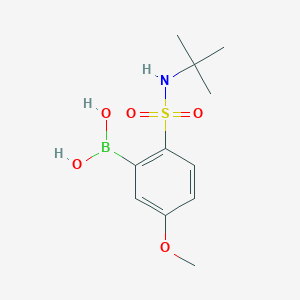
(R)-2-bromo-4-methylpentanoic acid
Vue d'ensemble
Description
®-2-bromo-4-methylpentanoic acid is an organic compound that belongs to the class of alpha-bromo acids It is characterized by the presence of a bromine atom attached to the second carbon of a 4-methylpentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-bromo-4-methylpentanoic acid typically involves the bromination of 4-methylpentanoic acid. One common method is the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or red phosphorus. The reaction is usually carried out under controlled conditions to ensure the selective bromination at the alpha position.
Industrial Production Methods
In an industrial setting, the production of ®-2-bromo-4-methylpentanoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-bromo-4-methylpentanoic acid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction: The compound can be reduced to form 4-methylpentanoic acid by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can convert the compound into corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 4-methylpentanoic acid derivatives.
Reduction: Formation of 4-methylpentanoic acid.
Oxidation: Formation of 4-methyl-2-pentanone or 4-methyl-2-pentanal.
Applications De Recherche Scientifique
®-2-bromo-4-methylpentanoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of ®-2-bromo-4-methylpentanoic acid involves its interaction with nucleophiles, leading to the formation of substitution products. The bromine atom, being a good leaving group, facilitates these reactions. The compound can also act as an electrophile in various organic reactions, making it a versatile reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-4-methylpentanoic acid (racemic mixture)
- (S)-2-bromo-4-methylpentanoic acid
- 2-bromo-3-methylbutanoic acid
Uniqueness
®-2-bromo-4-methylpentanoic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This enantiomeric form may exhibit different biological activities compared to its racemic mixture or other enantiomers, making it valuable in the development of enantioselective synthesis and chiral drug design.
Propriétés
IUPAC Name |
(2R)-2-bromo-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDHJQLIFECSR-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,4-Bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2,5-dicarboxylic acid](/img/structure/B8231992.png)

![(3R)-1-[6-methyl-2-(trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B8232011.png)
![Tert-butyl 2-[[6-[(2-chlorophenyl)methylamino]-5-nitropyridin-2-yl]amino]acetate](/img/structure/B8232025.png)
![[2-(Tert-butylsulfamoyl)-4-fluoro-5-methylphenyl]boronic acid](/img/structure/B8232027.png)
![[2-(Tert-butylsulfamoyl)-4-methylphenyl]boronic acid](/img/structure/B8232034.png)
![[2-(Tert-butylsulfamoyl)-5-chlorophenyl]boronic acid](/img/structure/B8232042.png)


![1-O-tert-butyl 2-O-methyl (2R,4R)-4-[6-chloro-2-(2-methylpropanoylamino)purin-9-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B8232071.png)




